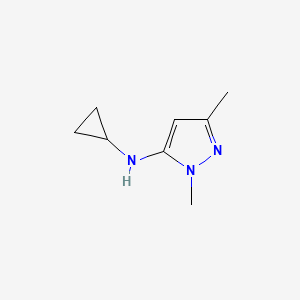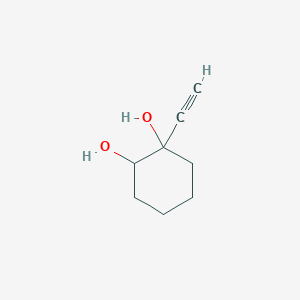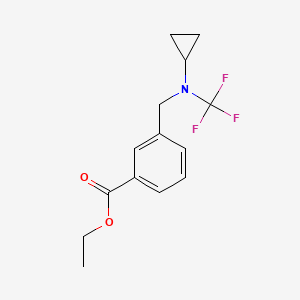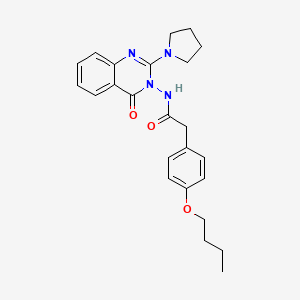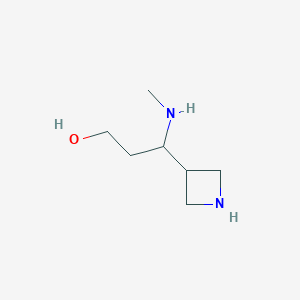
3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have been studied for their potential applications in medicinal chemistry and organic synthesis. The presence of both azetidine and methylamino groups in the molecule suggests that it may have interesting biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol typically involves the formation of the azetidine ring followed by the introduction of the methylamino and propanol groups. One possible synthetic route could involve the following steps:
Formation of Azetidine Ring: Starting from a suitable precursor such as a β-amino alcohol, cyclization can be achieved using a dehydrating agent like thionyl chloride.
Introduction of Methylamino Group: The azetidine intermediate can be reacted with methylamine under basic conditions to introduce the methylamino group.
Addition of Propanol Group: The final step may involve the addition of a propanol group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various alkylated or acylated derivatives.
Applications De Recherche Scientifique
3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving azetidine derivatives.
Medicine: Possible applications in drug discovery and development, particularly for compounds targeting the central nervous system.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol would depend on its specific biological target. Generally, compounds with azetidine and amino groups may interact with enzymes, receptors, or other proteins, affecting their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: The parent compound of the azetidine class.
3-(Azetidin-3-yl)propan-1-ol: A similar compound lacking the methylamino group.
3-(Methylamino)propan-1-ol: A compound with a similar structure but without the azetidine ring.
Uniqueness
3-(Azetidin-3-yl)-3-(methylamino)propan-1-ol is unique due to the combination of the azetidine ring and the methylamino group, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C7H16N2O |
|---|---|
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
3-(azetidin-3-yl)-3-(methylamino)propan-1-ol |
InChI |
InChI=1S/C7H16N2O/c1-8-7(2-3-10)6-4-9-5-6/h6-10H,2-5H2,1H3 |
Clé InChI |
QHNZOPNPFPKXDQ-UHFFFAOYSA-N |
SMILES canonique |
CNC(CCO)C1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


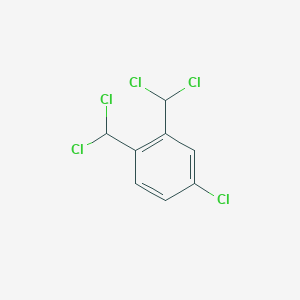
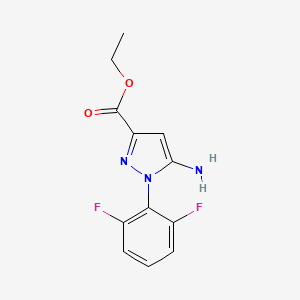
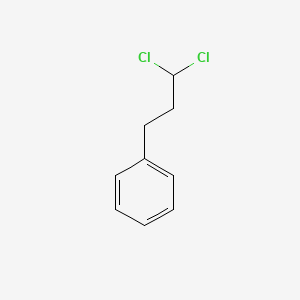
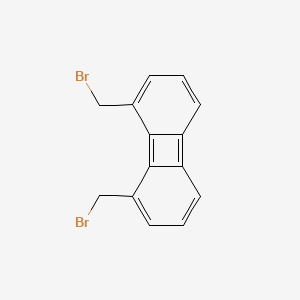
![4-[(But-2-en-1-yl)oxy]aniline](/img/structure/B13946124.png)
![5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946126.png)
